molecular formula C11H9ClFNO2 B1439124 Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate CAS No. 887578-55-4

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate

Cat. No. B1439124
M. Wt: 241.64 g/mol
InChI Key: NHKBYNBUBRJWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a compound with the CAS Number: 1204501-37-0 . It has a molecular weight of 241.65 . The IUPAC name for this compound is ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the title compound was isolated during a manual crystallization screen on 5-fluoroisatin (5-fluoroindoline-2,3-dione). Hydrogen-bonded ribbons of the oxindole are formed through pairs of N-H center dot center dot center dot O and O-H center dot center dot center dot O interactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate are not found in the search results, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The compound is stored in a refrigerator . The physical form of the compound is not specified in the search results.

Scientific Research Applications

  • Pharmaceutical Research

    • Ethyl indole-2-carboxylate is used in the preparation of various pharmaceutical agents . It has been used to develop CRTH2 receptor antagonists , Indoleamine 2,3-dioxygenase (IDO) inhibitors , Cannabinoid CB1 receptor antagonists , Inhibitors of Human Reticulocyte 15-Lipoxygenase-1 , and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents . The specific methods of application or experimental procedures are not provided, but these compounds are typically synthesized in a laboratory setting and then tested for their biological activity.
    • Another application is the development of an antiproliferative agent against human leukemia K562 cells . The specific methods of application or experimental procedures are not provided.
  • Antiviral Research

    • Indole derivatives have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L . The specific methods of application or experimental procedures are not provided, but these compounds are typically synthesized in a laboratory setting and then tested for their antiviral activity.
  • Chemical Synthesis

    • Ethyl 5-fluoroindole-2-carboxylate is used as a reactant for the preparation of various compounds . It has been used to prepare antitumor agents , antihyperlipidemic agents , factor Xa inhibitors , potential antiarrhythmic agents , and inhibitors of the cytosolic phospholipase A2 . The specific methods of application or experimental procedures are not provided, but these compounds are typically synthesized in a laboratory setting and then tested for their biological activity.
  • Antimalarial Research

    • Indole derivatives have shown potential as antimalarial agents . The specific methods of application or experimental procedures are not provided, but these compounds are typically synthesized in a laboratory setting and then tested for their antimalarial activity.
  • Antidiabetic Research

    • Indole derivatives have also been investigated for their antidiabetic properties . The specific methods of application or experimental procedures are not provided, but these compounds are typically synthesized in a laboratory setting and then tested for their antidiabetic activity.
  • Anticholinesterase Research

    • Indole derivatives have been reported to possess anticholinesterase activities . The specific methods of application or experimental procedures are not provided, but these compounds are typically synthesized in a laboratory setting and then tested for their anticholinesterase activity.
  • Antihyperlipidemic Agents

    • Ethyl 5-fluoroindole-2-carboxylate is used as a reactant for the preparation of antihyperlipidemic agents . The specific methods of application or experimental procedures are not provided, but these compounds are typically synthesized in a laboratory setting and then tested for their biological activity.
  • Factor Xa Inhibitors

    • Ethyl 5-fluoroindole-2-carboxylate is used as a reactant for the preparation of factor Xa inhibitors . The specific methods of application or experimental procedures are not provided, but these compounds are typically synthesized in a laboratory setting and then tested for their biological activity.
  • Potential Antiarrhythmic Agents

    • Ethyl 5-fluoroindole-2-carboxylate is used as a reactant for the preparation of potential antiarrhythmic agents . The specific methods of application or experimental procedures are not provided, but these compounds are typically synthesized in a laboratory setting and then tested for their biological activity.
  • Inhibitors of the Cytosolic Phospholipase A2

    • Ethyl 5-fluoroindole-2-carboxylate is used as a reactant for the preparation of inhibitors of the cytosolic phospholipase A2 . The specific methods of application or experimental procedures are not provided, but these compounds are typically synthesized in a laboratory setting and then tested for their biological activity.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . Precautionary statement P261 is also associated with the compound .

Future Directions

Indole derivatives, including Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKBYNBUBRJWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184949
Record name 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate

CAS RN

887578-55-4
Record name 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887578-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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